molecular formula C8H9ClN2O3S B179340 Ethyl 2-[(2-chloroacetyl)amino]-1,3-thiazole-4-carboxylate CAS No. 19745-93-8

Ethyl 2-[(2-chloroacetyl)amino]-1,3-thiazole-4-carboxylate

Cat. No.: B179340
CAS No.: 19745-93-8
M. Wt: 248.69 g/mol
InChI Key: YVMHCXJKIVZFTE-UHFFFAOYSA-N
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Description

Ethyl 2-[(2-chloroacetyl)amino]-1,3-thiazole-4-carboxylate is a synthetic organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[(2-chloroacetyl)amino]-1,3-thiazole-4-carboxylate typically involves the reaction of ethyl 2-amino-1,3-thiazole-4-carboxylate with chloroacetyl chloride. The reaction is carried out in the presence of a base such as potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

    Solvent: Anhydrous dichloromethane or tetrahydrofuran

    Temperature: Room temperature to reflux

    Time: Several hours to complete the reaction

The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient mixing and reaction control. The purification steps may include large-scale crystallization and filtration techniques to achieve the required purity for pharmaceutical or industrial applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(2-chloroacetyl)amino]-1,3-thiazole-4-carboxylate undergoes various chemical reactions, including:

    Nucleophilic substitution: The chloroacetyl group can be substituted by nucleophiles such as amines, thiols, or alcohols.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

    Oxidation and Reduction: The thiazole ring can undergo oxidation or reduction reactions, depending on the reagents used.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as primary or secondary amines, thiols, or alcohols in the presence of a base like sodium hydroxide or potassium carbonate.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

    Nucleophilic substitution: Formation of substituted thiazole derivatives.

    Hydrolysis: Formation of 2-[(2-chloroacetyl)amino]-1,3-thiazole-4-carboxylic acid.

    Oxidation and Reduction: Formation of various oxidized or reduced thiazole derivatives.

Scientific Research Applications

Ethyl 2-[(2-chloroacetyl)amino]-1,3-thiazole-4-carboxylate has several scientific research applications, including:

    Medicinal Chemistry: Used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting bacterial and fungal infections.

    Organic Synthesis: Employed as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biological Studies: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Industrial Applications: Used in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 2-[(2-chloroacetyl)amino]-1,3-thiazole-4-carboxylate is primarily based on its ability to interact with biological targets such as enzymes and receptors. The chloroacetyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition of enzyme activity. The thiazole ring can also interact with various molecular targets through hydrogen bonding and hydrophobic interactions, contributing to its biological effects.

Comparison with Similar Compounds

Ethyl 2-[(2-chloroacetyl)amino]-1,3-thiazole-4-carboxylate can be compared with other thiazole derivatives such as:

    2-Amino-1,3-thiazole-4-carboxylate: Lacks the chloroacetyl group, resulting in different reactivity and biological activity.

    2-(2-Bromoacetyl)amino-1,3-thiazole-4-carboxylate:

    2-(2-Hydroxyacetyl)amino-1,3-thiazole-4-carboxylate: Contains a hydroxyacetyl group, which affects its chemical properties and biological activity.

The uniqueness of this compound lies in its specific functional groups, which confer distinct reactivity and potential for diverse applications in various fields.

Properties

IUPAC Name

ethyl 2-[(2-chloroacetyl)amino]-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O3S/c1-2-14-7(13)5-4-15-8(10-5)11-6(12)3-9/h4H,2-3H2,1H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVMHCXJKIVZFTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=N1)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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